molecular formula C17H17N3O2 B12108353 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12108353
M. Wt: 295.34 g/mol
InChI Key: RITUGHQUNDVDTE-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid group at the 6-position, a methyl group at the 7-position, and a 4-isopropylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-isopropylbenzaldehyde with 3-amino-5-methylpyrazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-isopropylphenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits significant anti-inflammatory effects. It may inhibit cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators. In vitro studies have shown that treatment with this compound can significantly lower the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results suggest a promising anti-inflammatory profile for this compound, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation.

Anticancer Potential

This compound has shown potential as an anticancer agent. In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings indicate that the compound could serve as a lead for developing new anticancer therapies. Further studies are needed to elucidate its complete mechanism of action and identify additional molecular targets.

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including copper-catalyzed reactions and optimized conditions in continuous flow reactors. These methods enhance efficiency and yield in industrial production settings.

Case Studies

  • Tumor Growth Inhibition :
    • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Safety and Toxicity Assessment :
    • Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 3-(4-Ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 3-(4-Propylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the isopropyl group at the 4-position of the phenyl ring, which may confer distinct steric and electronic properties

Biological Activity

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure features a carboxylic acid at the 6-position, a methyl group at the 7-position, and a 4-isopropylphenyl group at the 3-position. This compound has garnered attention for its potential biological activities, particularly anti-inflammatory and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, with a molecular weight of approximately 295.34 g/mol. Its structure can be summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight295.34 g/mol
Density1.3 ± 0.1 g/cm³
LogP3.20

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial properties. Studies suggest it may act against various bacterial strains by disrupting their cellular processes or inhibiting essential enzymes necessary for their survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific molecular targets involved in inflammatory pathways and microbial defense mechanisms.

Study on Cyclooxygenase Inhibition

A study conducted on the inhibitory effects of various pyrazolo[1,5-a]pyrimidines, including our compound of interest, revealed that it significantly reduced COX enzyme activity in vitro. The results indicated an IC50 value (the concentration required to inhibit 50% of enzyme activity) that suggests moderate potency compared to established anti-inflammatory drugs.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations that could potentially be used in therapeutic applications.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compound C₁₇H₁₇N₃O₂Unique structure with carboxylic acidAnti-inflammatory, Antimicrobial
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₆H₁₅N₃O₂Lacks isopropyl groupModerate anti-inflammatory
Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₉H₂₁N₃O₂Ester derivative; different functional groupLimited data on activity

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

7-methyl-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C17H17N3O2/c1-10(2)12-4-6-13(7-5-12)15-9-19-20-11(3)14(17(21)22)8-18-16(15)20/h4-10H,1-3H3,(H,21,22)

InChI Key

RITUGHQUNDVDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)O

Origin of Product

United States

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